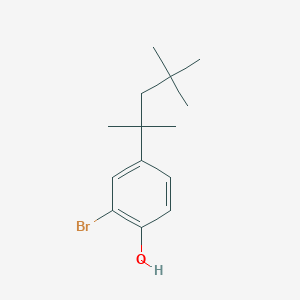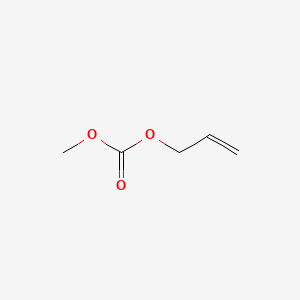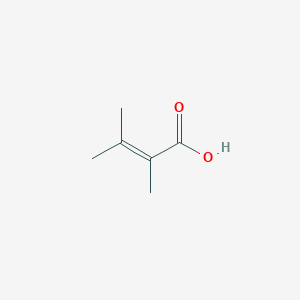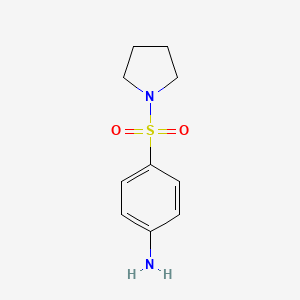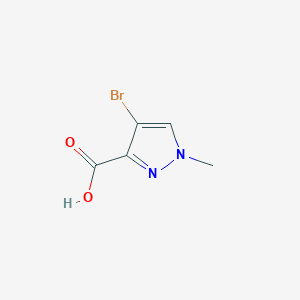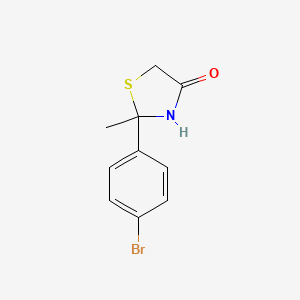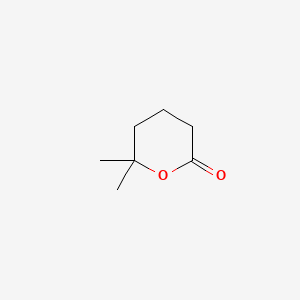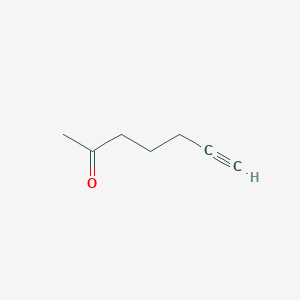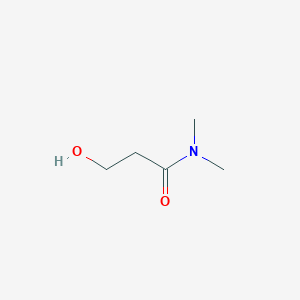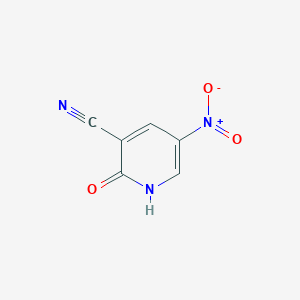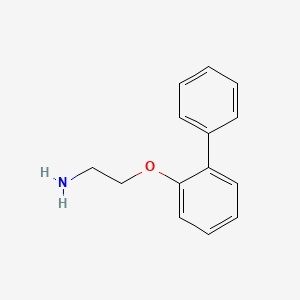
2-((2-Bromophenyl)amino)acetic acid
Übersicht
Beschreibung
“2-((2-Bromophenyl)amino)acetic acid” is a chemical compound with the molecular formula C8H8BrNO2 . It is also known as “2-Amino-2-(2-bromophenyl)acetic acid” and has a molecular weight of 230.06 .
Molecular Structure Analysis
The molecular structure of “2-((2-Bromophenyl)amino)acetic acid” consists of a bromophenyl group attached to an amino acetic acid group . The carboxyl group in these molecules forms a classic O–H···O hydrogen bonded dimer in a R22 (8) graph-set motif which link the molecules into pairs .Physical And Chemical Properties Analysis
“2-((2-Bromophenyl)amino)acetic acid” is a solid at room temperature . It has a molecular weight of 230.06 and a molecular formula of C8H8BrNO2 .Wissenschaftliche Forschungsanwendungen
Synthesis of 8-methoxy-2-tetralone
“2-Bromophenylacetic acid” has been used as a starting reagent in the synthesis of 8-methoxy-2-tetralone . This compound is a key intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation of Di- and Tri-substituted 2-oxopiperazines
This compound has been utilized in the preparation of di- and tri-substituted 2-oxopiperazines on solid support . These structures are common in many biologically active compounds and pharmaceuticals.
Inhibitor of Mammalian Collagenase and Elastase
“2-Bromo-2-phenylacetic Acid” can be used as an inhibitor of mammalian collagenase and elastase . These enzymes play a crucial role in the degradation of collagen and elastin in human tissues. Inhibitors can be used in the treatment of diseases such as arthritis and cancer.
Reactant in Organic Synthesis
α-Bromophenylacetic acid can be used as a reactant to prepare polymandelide by reacting with triethylamine . It can also be used to prepare α-Mercaptophenylacetic acid by treating with sodium hydrosulfide (NaSH·H2O) .
Eigenschaften
IUPAC Name |
2-(2-bromoanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLQMSUHPXEUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20319000 | |
| Record name | N-(2-Bromophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20319000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Bromophenyl)amino)acetic acid | |
CAS RN |
40789-38-6 | |
| Record name | N-(2-Bromophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40789-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 338430 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040789386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40789-38-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Bromophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20319000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)
